![molecular formula C11H21Cl2N5O B2921463 (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride CAS No. 2378489-81-5](/img/structure/B2921463.png)
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride , also known by its CAS Number 2378489-81-5 , is a chemical compound with a molecular weight of 310.23 g/mol . Its IUPAC name reflects its stereochemistry and functional groups: (3R,5R)-5-(aminomethyl)-1-(6-(dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride . Unfortunately, detailed pricing and availability information are not currently accessible.
Molecular Structure Analysis
The molecular structure of (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride consists of a pyrrolidine ring, an amino group, and a dimethylamino group. The stereochemistry at positions 3 and 5 is crucial for its biological activity. Refer to the InChI code for the exact arrangement of atoms .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Hydrogen Bonding and Electronic Structure
Research by Orozco et al. (2009) explored the polarization and electronic structures of related pyrimidinone molecules. They focused on the hydrogen bonding and electronic interactions in compounds like 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealing intricate molecular interactions and structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).
2. Antimicrobial Activity
Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with antimicrobial properties. These compounds include variations of the base structure of the (3R,5R) compound and demonstrate potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
3. Synthesis and Characterization of Betainic Pyrimidinaminides
Schmidt (2002) conducted a study on the synthesis of betainic pyrimidinaminides, focusing on compounds formed from reactions involving pyrimidin-4-aminides, highlighting the diverse chemical reactions and properties of such compounds (Schmidt, 2002).
4. NMR Studies on Tautomerism
Spiessens and Anteunis (2010) used NMR studies to examine the tautomerism in pyrrolin-5-ones, including compounds similar to the (3R,5R) structure. This research provides insights into the dynamic equilibrium and structural variations of these molecules (Spiessens & Anteunis, 2010).
5. Antiviral Activity
Research by Legraverend et al. (1985) on carbocyclic analogues of 7-deazaguanosine, which include structures related to the (3R,5R) compound, showed potential antiviral activities, particularly against HSV1 and HSV2 (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).
6. Cation Tautomerism and Molecular Structure
A study by Rajam et al. (2017) on the tautomerism and molecular structure of aminopyrimidines, including those with similarities to the (3R,5R) compound, highlighted the importance of molecular recognition processes involving hydrogen bonding in pharmaceutical applications (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O.2ClH/c1-15(2)10-4-11(14-7-13-10)16-6-9(17)3-8(16)5-12;;/h4,7-9,17H,3,5-6,12H2,1-2H3;2*1H/t8-,9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPNIWGQOKHQGJ-UONRGADFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CC(CC2CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC(=C1)N2C[C@@H](C[C@@H]2CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.